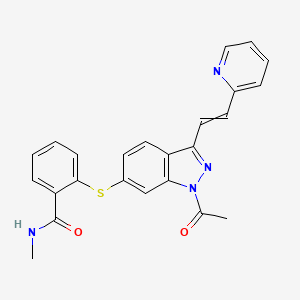
(E)-2-((1-Acetyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl Axitinib is a derivative of Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The acetylation of Axitinib aims to modify its pharmacokinetic properties, potentially enhancing its therapeutic efficacy and reducing side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Axitinib involves the acetylation of Axitinib. This process typically includes the reaction of Axitinib with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group in Axitinib.
Industrial Production Methods
Industrial production of N-Acetyl Axitinib follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl Axitinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert N-Acetyl Axitinib back to its parent compound, Axitinib.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Axitinib.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Acetyl Axitinib has several scientific research applications:
Chemistry: Used as a model compound to study acetylation reactions and their effects on pharmacokinetics.
Biology: Investigated for its potential to modulate biological pathways involving VEGFR.
Medicine: Explored as a therapeutic agent for cancer treatment, particularly in cases where Axitinib shows limited efficacy or adverse effects.
Industry: Utilized in the development of new pharmaceutical formulations with improved stability and bioavailability.
Mécanisme D'action
N-Acetyl Axitinib exerts its effects by selectively inhibiting the tyrosine kinase activity of VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks the signaling pathways involved in angiogenesis, thereby preventing tumor growth and metastasis. The acetylation of Axitinib may enhance its binding affinity to VEGFR, leading to increased potency and reduced side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Axitinib: The parent compound, used for the treatment of advanced renal cell carcinoma.
Sunitinib: Another VEGFR inhibitor with a broader spectrum of activity.
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases.
Uniqueness
N-Acetyl Axitinib is unique due to its acetylation, which potentially enhances its pharmacokinetic properties and reduces side effects compared to Axitinib. This modification may result in better therapeutic outcomes and improved patient compliance.
Propriétés
Formule moléculaire |
C24H20N4O2S |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
2-[1-acetyl-3-(2-pyridin-2-ylethenyl)indazol-6-yl]sulfanyl-N-methylbenzamide |
InChI |
InChI=1S/C24H20N4O2S/c1-16(29)28-22-15-18(31-23-9-4-3-8-20(23)24(30)25-2)11-12-19(22)21(27-28)13-10-17-7-5-6-14-26-17/h3-15H,1-2H3,(H,25,30) |
Clé InChI |
DPCLTPPDTUVUIL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)C=CC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
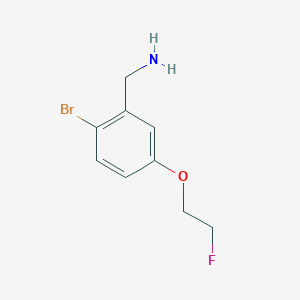
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)
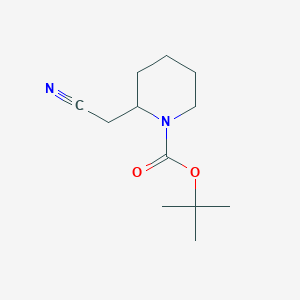
![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14776680.png)
![trans-2-{[(Tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B14776693.png)
![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776695.png)

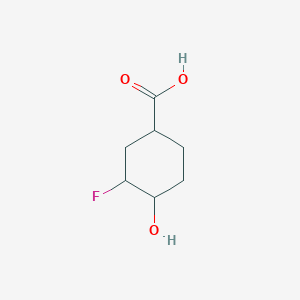
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B14776710.png)
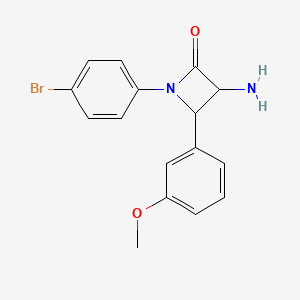
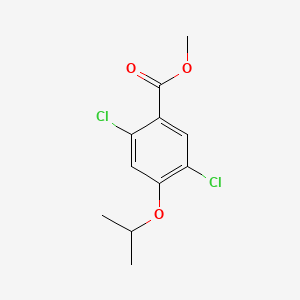

![Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate](/img/structure/B14776723.png)
